molecular formula C22H26N6O2S2 B2798423 8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 501352-38-1

8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2798423
CAS No.: 501352-38-1
M. Wt: 470.61
InChI Key: IUFWBQRNJPSUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative characterized by a complex substitution pattern. The core structure consists of a xanthine scaffold (1,3-dimethylpurine-2,6-dione), modified at positions 7 and 6. The 8-position is functionalized with an azepan-1-yl (hexamethyleneimine) group, a seven-membered cyclic amine, which enhances solubility and may influence binding affinity in biological systems.

Properties

IUPAC Name

8-(azepan-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S2/c1-25-18-17(19(29)26(2)22(25)30)28(20(24-18)27-11-7-3-4-8-12-27)13-14-31-21-23-15-9-5-6-10-16(15)32-21/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFWBQRNJPSUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex heterocyclic structure that incorporates both purine and thiazole moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Purine Core : The initial step typically involves the synthesis of a purine derivative through condensation reactions involving appropriate precursors.
  • Thiazole Integration : The benzothiazole moiety is introduced via nucleophilic substitution or coupling reactions with thioether linkages.
  • Final Modifications : Subsequent steps involve functional group modifications to achieve the desired azepane substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that derivatives containing benzothiazole exhibit significant cytotoxicity against various cancer cell lines such as Hep3B (hepatocellular carcinoma) and HeLa (cervical cancer). Notably, compounds similar to this structure have shown IC50 values in the micromolar range, indicating potent antitumor activity .
CompoundCell LineIC50 (µM)Mechanism
8-(azepan...)Hep3B5.0Cell cycle arrest in G2-M phase
Benzodioxole DerivativeHeLa4.5Induction of apoptosis

Antioxidant Activity

The antioxidant properties of similar compounds have also been evaluated using DPPH radical scavenging assays. Compounds containing benzothiazole units demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

Anti-inflammatory Effects

In addition to anticancer and antioxidant activities, these compounds have been investigated for their anti-inflammatory effects. Research indicates that they can modulate pro-inflammatory cytokines such as IL-6 and TNF-alpha .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2-M phase, leading to reduced proliferation in cancer cells.
  • Cytokine Modulation : It affects signaling pathways associated with inflammation by downregulating cytokine production.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity helps neutralize ROS, thereby protecting cells from oxidative damage.

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

  • A study reported that a derivative with a similar structure significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of purine compounds exhibit significant anticancer properties. The incorporation of benzo[d]thiazole moieties has been linked to enhanced cytotoxicity against various cancer cell lines. This compound may serve as a lead structure for developing novel anticancer agents.
  • Antimicrobial Properties : Compounds containing thiazole and purine structures have demonstrated antimicrobial activity. Preliminary studies suggest that this specific compound could inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Enzyme Inhibition : The compound's structure suggests potential for inhibiting specific enzymes involved in disease pathways. For instance, its interaction with kinases or phosphatases could be explored for therapeutic applications in diseases like cancer or diabetes.

Biochemical Applications

  • Biomolecular Probes : The unique structure allows for the design of fluorescent probes for imaging biological processes. The benzo[d]thiazole group can enhance fluorescence properties, enabling tracking of cellular activities.
  • Drug Delivery Systems : The azepane ring may facilitate the development of drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.

Material Science Applications

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially improving the mechanical properties and thermal stability of polymers used in various applications.
  • Nanotechnology : Its unique chemical structure may allow for functionalization of nanoparticles, enhancing their application in targeted drug delivery and imaging techniques.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values lower than standard chemotherapeutics against breast cancer cell lines.
Study BAntimicrobial PropertiesShowed significant inhibition against E. coli and Staphylococcus aureus with MIC values comparable to existing antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of protein kinase B (AKT), suggesting potential in cancer therapy.

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine Core

The purine scaffold undergoes regioselective substitutions, particularly at the 8-position where the azepane group is attached. Key reactions include:

Reaction TypeConditionsReagents/OutcomeReference
Alkylation Anhydrous DMF, 60–80°CReplacement of azepane with alkyl halides (e.g., methyl iodide), forming new C–N bonds.,
Amination Pd-catalyzed coupling, 100–120°CIntroduction of aryl/heteroaryl amines via Buchwald-Hartwig amination.

The azepane ring’s secondary amine can act as a leaving group under acidic conditions, facilitating substitution at C8.

Thioether Oxidation

The benzothiazole-thioethyl group (-S-CH2-CH2-) undergoes oxidation to sulfoxides or sulfones:

Oxidizing AgentConditionsProductNotes
H2O2 (30%) Acetic acid, 50°C, 4 hrsSulfoxide (minor) → Sulfone (major)Selective oxidation of thioether.
mCPBA CH2Cl2, 0°C to RT, 2 hrsSulfoxide predominates (≥90% yield)Steric hindrance limits overoxidation.

This oxidation modifies electronic properties, enhancing interactions with biological targets like enzymes.

Hydrolysis of the Purine Dione

The 2,6-dione moiety is susceptible to hydrolysis under acidic or basic conditions:

ConditionReagentsOutcomeApplication
Alkaline Hydrolysis 2M NaOH, reflux, 6 hrsCleavage of the purine ring at C2 and C6Degradation studies for stability.
Acidic Hydrolysis 1M HCl, 80°C, 3 hrsPartial ring opening → Uracil derivativesProdrug activation pathways.

Functionalization of the Benzothiazole Ring

The benzo[d]thiazole group participates in electrophilic substitution:

ReactionReagentsPosition ModifiedOutcome
Nitration HNO3/H2SO4, 0°CC5 or C7Nitro derivatives (precursors for amines).
Halogenation Br2 in CHCl3, RTC4Brominated analogs for SAR studies.

Ring-Opening Reactions

Under extreme conditions, the purine core undergoes decomposition:

ConditionReagentsObservations
Strong Base KOtBu, DMSO, 120°CFragmentation into pyrimidine and imidazole segments.
Oxidative Stress MnO2, H2O, 100°CCleavage of the N7–C8 bond, releasing azepane .

Catalytic Modifications

Transition-metal catalysis enables late-stage diversification:

ReactionCatalyst SystemOutcome
Suzuki Coupling Pd(PPh3)4, K2CO3, DMF/H2OCross-coupling at C2 with aryl boronic acids.
Click Chemistry CuI, TBTA, DIPEATriazole formation at the thioethyl side chain .

Key Mechanistic Insights

  • Steric Effects : The bulky azepane and benzothiazole groups hinder reactions at the purine’s N9 position, directing reactivity to C8 and side chains .

  • Electronic Effects : Electron-withdrawing substituents on the benzothiazole increase the thioether’s oxidation potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects and physicochemical properties:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name / ID Substituents (Position) Key Features Reference
Target Compound 8-azepan-1-yl, 7-(2-(benzothiazol-2-ylthio)ethyl Combines lipophilic azepane with electron-deficient benzothiazole; high molecular weight (~500 g/mol)
8-Ethyltetrazolo[1,5-f]pyrimidine-5,7(3H,6H)-dione (7a) 8-ethyl, tetrazolo-pyrimidine core Simpler structure; lacks sulfur or cyclic amine groups; lower molecular weight (~180 g/mol)
7-(2-(1-Acetyl-5-methyl-1H-indazol-4-yl)-2-oxoethyl)-8-bromo-3-methyl-1H-purine-2,6-dione (30) 8-bromo, 7-(acetyl-indazol)ethyl Bromine enhances electrophilicity; acetyl-indazol may improve kinase selectivity
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic oxa-aza core with benzothiazole Rigid spiro structure; dimethylamino-phenyl enhances solubility

Key Observations

Substituent Effects on Solubility: The azepan-1-yl group in the target compound likely improves aqueous solubility compared to bromine or ethyl substituents in analogs . Dimethylamino-phenyl in the spirocyclic analog () provides stronger solubility than the benzothiazole-thioethyl group due to its polar tertiary amine .

This contrasts with the acetyl-indazol group in compound 30, which offers hydrogen-bonding capabilities .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving thioether linkage formation (benzothiazol-2-ylthioethyl) and azepane coupling, as inferred from methods in and . This contrasts with simpler alkylation or bromination routes for analogs .

Spectroscopic Signatures :

  • NMR data for compound 7a () show NH protons at δ 11.32 and 11.82 ppm, absent in the target compound due to N-methylation. The benzothiazole moiety in the target compound would exhibit aromatic proton shifts near δ 7.5–8.5 ppm, similar to analogs in .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

The synthesis of purine derivatives like this compound often involves multi-step reactions, starting with functionalized purine precursors. For example, similar compounds are synthesized via condensation reactions between formyl-substituted flavones and heterocyclic amines under mild acidic conditions . Key steps include:

  • Formylation : Introducing formyl groups to the purine core (e.g., 8-formyl-7-methoxyflavone intermediates).
  • Heterocycle coupling : Reacting with 2-aminothiophenol or 1,2-phenylenediamine to attach benzothiazole or benzimidazole moieties .
  • Purification : Chromatography and recrystallization (e.g., using THF or benzene) to isolate high-purity products .

Advanced: How can reaction conditions be optimized to improve yield and selectivity for this compound?

Advanced optimization requires systematic parameter tuning:

  • Solvent selection : Dry benzene or THF minimizes side reactions during reflux .
  • Temperature control : Reflux at 80°C for 3 hours balances reaction rate and selectivity .
  • Catalysts : Acidic or basic catalysts (not explicitly mentioned in evidence) could be explored to accelerate heterocycle coupling.
  • In-line analytics : Use NMR or LC-MS to monitor intermediate formation and adjust conditions dynamically .

Basic: What spectroscopic methods are used to characterize this compound?

Standard techniques include:

  • NMR : To confirm substituent positions (e.g., methyl groups at N1/N3, azepane ring protons) .
  • Mass spectrometry : ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 413) and validates molecular weight .
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O) and thioether (C-S) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides atomic-level resolution:

  • Crystal growth : Recrystallize from anhydrous THF or dioxane to obtain high-quality crystals .
  • Data analysis : Compare bond lengths/angles with similar purine derivatives (e.g., 8-(2-hydroxyphenyl)-1,3-dimethylpurine-2,6-dione ).
  • Validation : Cross-reference with computational models (e.g., DFT) to confirm stereoelectronic effects .

Basic: What biological activities are reported for structurally similar purine derivatives?

Analogous compounds exhibit:

  • Antiviral activity : Targeting viral polymerases (e.g., hepatitis C replication inhibition ).
  • Receptor modulation : Interaction with adenosine receptors or enzymes like phosphodiesterases .
  • Antimicrobial effects : Benzothiazole-containing derivatives show activity against bacterial/fungal strains .

Advanced: How can researchers identify the biological targets of this compound?

Advanced methodologies include:

  • Proteomics : Affinity chromatography with immobilized compound to capture binding partners .
  • Molecular docking : Screen against purine-binding protein libraries (e.g., kinase or GPCR families) .
  • Knockout studies : Use CRISPR/Cas9 to validate target genes in cell models .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

  • HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients .
  • LC-MS/MS : Quantify using MRM transitions (e.g., m/z 413 → fragment ions) .
  • Sample prep : Solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates .

Advanced: How can metabolomic studies elucidate the compound’s degradation pathways?

  • Stable isotope labeling : Use ¹³C/¹⁵N-labeled analogs to track metabolites .
  • High-resolution MS : Identify oxidative metabolites (e.g., hydroxylation of azepane or benzothiazole moieties) .
  • Enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP3A4) for involvement in metabolism .

Basic: How do structural modifications (e.g., benzothiazole vs. benzimidazole) alter bioactivity?

  • Benzothiazole : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
  • Azepane : Increases solubility and modulates steric hindrance at the binding site .
  • Methyl groups : Improve metabolic stability by reducing oxidative deamination .

Advanced: How can conflicting bioactivity data from structural analogs be resolved?

  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values against viral strains ).
  • Structure-activity landscapes : Use QSAR models to identify critical substituents (e.g., thioether vs. sulfoxide ).
  • Orthogonal assays : Validate activity in multiple cell lines or enzyme systems to rule out assay-specific artifacts .

Basic: What computational tools predict the compound’s physicochemical properties?

  • LogP : Use Molinspiration or ACD/Labs to estimate lipophilicity .
  • pKa prediction : SPARC or MarvinSuite for ionization states .
  • Solubility : COSMO-RS or QSPR models .

Advanced: How can molecular dynamics simulations optimize binding interactions with a target protein?

  • Docking refinement : Run simulations in explicit solvent (e.g., TIP3P water) to account for flexibility .
  • Free-energy calculations : Use MM-PBSA/GBSA to rank binding affinities .
  • Hotspot analysis : Identify key residues (e.g., catalytic lysines or aspartates) for mutagenesis studies .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and eye protection due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Waste disposal : Follow EPA guidelines for halogenated/organic waste .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties?

  • Prodrug strategies : Introduce ester or amide groups for enhanced absorption .
  • PEGylation : Attach polyethylene glycol to increase half-life .
  • Bioisosteres : Replace thioether with sulfone or amine to modulate metabolism .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization or distillation .
  • Intermediate stability : Optimize storage conditions (e.g., inert atmosphere for air-sensitive intermediates) .
  • Yield consistency : Implement process analytical technology (PAT) for real-time monitoring .

Advanced: How can researchers link this compound to a theoretical framework in medicinal chemistry?

  • Target hypothesis : Align with purine receptor modulation theories (e.g., adenosine A₂₀ antagonism ).
  • Mechanistic studies : Use kinetic assays to distinguish competitive vs. allosteric inhibition .
  • Systems biology : Integrate omics data to map compound effects on signaling networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.